An In-depth Technical Guide to 4-Acetamidobenzaldehyde: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 4-Acetamidobenzaldehyde: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 122-85-0
Introduction
4-Acetamidobenzaldehyde, also known as N-(4-formylphenyl)acetamide, is an organic compound with the chemical formula C₉H₉NO₂.[1] It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its relevance in drug discovery.
Physicochemical Properties
4-Acetamidobenzaldehyde is a white to light yellow crystalline powder.[2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and acetone.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Acetamidobenzaldehyde
| Property | Value | Reference |
| CAS Number | 122-85-0 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 154-158 °C | |
| Boiling Point | 384.3 °C at 760 mmHg | |
| Solubility in Water | 3.247 g/L at 25 °C | [2] |
| Density | 1.216 g/cm³ |
Synthesis and Purification
Synthesis of 4-Acetamidobenzaldehyde from p-Aminobenzaldehyde
4-Acetamidobenzaldehyde is commonly synthesized by the acetylation of p-aminobenzaldehyde using acetic anhydride.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde in a suitable solvent such as benzene.
-
Perform azeotropic dehydration to remove any water from the solution.
-
To the anhydrous solution, slowly add an equimolar amount of acetic anhydride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 6.8-7.0 with a saturated solution of sodium carbonate to precipitate the crude product.[2]
-
For decolorization, add activated charcoal and heat the suspension to 95-100 °C.[2]
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Dry the purified 4-Acetamidobenzaldehyde in a vacuum oven at 60-65 °C.[2]
Caption: Workflow for the synthesis and purification of 4-Acetamidobenzaldehyde.
Purification by Recrystallization
Further purification of 4-Acetamidobenzaldehyde can be achieved by recrystallization from water.[3][4][5]
Experimental Protocol:
-
Place the crude 4-Acetamidobenzaldehyde in an Erlenmeyer flask.
-
Add a minimum amount of near-boiling deionized water to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the crystals under vacuum.
Analytical Methods
A variety of analytical techniques can be used to confirm the identity and purity of 4-Acetamidobenzaldehyde.
Table 2: Analytical Methods for 4-Acetamidobenzaldehyde
| Technique | Sample Preparation | Expected Observations |
| ¹H NMR | Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6] | Signals corresponding to the aldehyde proton, aromatic protons, acetyl protons, and amide proton. |
| ¹³C NMR | Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.[6] | Signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the amide, aromatic carbons, and the methyl carbon. |
| FT-IR | Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing into a disc.[7][8] | Characteristic absorption bands for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (GC-MS) | Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) for injection into the GC. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |
| HPLC | Dissolve the sample in the mobile phase or a compatible solvent. A reversed-phase C18 column is often suitable.[9][10] | A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under the specific chromatographic conditions. |
Applications in Drug Discovery and Biological Activity
While 4-Acetamidobenzaldehyde itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various derivatives with potential pharmacological activities.
Derivatives of 4-Acetamidobenzaldehyde have been investigated for a range of biological effects, including:
-
Anti-Alzheimer's Activity: Some derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
-
Antioxidant Properties: Certain derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.
-
DNA Binding: The interaction of some 4-Acetamidobenzaldehyde derivatives with DNA has been studied, indicating potential for development as anticancer agents.
It is important to note that the direct involvement of 4-Acetamidobenzaldehyde in specific signaling pathways has not been extensively reported in the scientific literature. However, based on the activities of its derivatives, it is plausible that molecules derived from this scaffold could modulate pathways related to neuroinflammation, oxidative stress, and cell cycle regulation. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer progression.[11] Furthermore, other benzaldehyde (B42025) derivatives have been shown to inhibit inflammatory mediators via the induction of heme oxygenase-1 and modulation of the NF-κB pathway.[12]
Caption: A hypothetical signaling pathway that could be modulated by derivatives of 4-Acetamidobenzaldehyde.
Safety Information
4-Acetamidobenzaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Conclusion
4-Acetamidobenzaldehyde is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis and purification are straightforward, making it readily accessible for research and development purposes. While the direct biological activity of 4-Acetamidobenzaldehyde is not extensively documented, its role as a precursor to a wide range of pharmacologically active derivatives underscores its importance in the field of drug discovery. Further investigation into the biological effects of this compound and its derivatives may unveil novel therapeutic applications.
References
- 1. CAS 122-85-0: 4-Acetamidobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. scribd.com [scribd.com]
- 6. organomation.com [organomation.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
